molecular formula C11H14O3 B2980607 8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid CAS No. 1707375-51-6

8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid

Cat. No.: B2980607
CAS No.: 1707375-51-6
M. Wt: 194.23
InChI Key: MEGOTLXZWFQTQN-UHFFFAOYSA-N
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Description

8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid is a bicyclic carboxylic acid featuring two spiro junctions and an oxo group at the 8-position. For instance, spirocyclic analogs of valproic acid have demonstrated anticonvulsant activity .

Properties

IUPAC Name

8-oxodispiro[3.1.36.14]decane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-8-3-11(4-8)5-10(6-11)1-7(2-10)9(13)14/h7H,1-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGOTLXZWFQTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC3(C2)CC(=O)C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions, including oxidation and carboxylation, to yield the final product .

Industrial Production Methods

While detailed industrial production methods for 8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The spirocyclic structure allows for substitution reactions at specific positions on the rings.

Common Reagents and Conditions

Common reagents used in the reactions of 8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of 8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid depend on the type of reaction. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or alkanes.

Scientific Research Applications

8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Biological Activity

Overview

8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid is a complex organic compound with the molecular formula C11_{11}H14_{14}O3_3. Its unique spirocyclic structure allows for diverse biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.

The synthesis of 8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid typically involves several steps, starting from commercially available reagents. The initial reaction often includes tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, leading to a spirocyclic intermediate, which is further processed through oxidation and carboxylation to yield the final product.

PropertyValue
Molecular Weight194.23 g/mol
IUPAC Name8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid
InChIInChI=1S/C11H14O3/c12-8-3-11(4-8)5-10(6-11)1-7(2-10)9(13)14/h7H,1-6H2,(H,13,14)

The biological activity of 8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound's spirocyclic structure facilitates binding to these targets, potentially modulating their activity and leading to biological effects such as:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit microbial growth through interference with cellular processes.
  • Anticancer Properties : There is ongoing research into its potential to induce apoptosis in cancer cells by targeting specific signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro studies have demonstrated that 8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid exhibits significant antimicrobial activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
  • Cancer Research : A study highlighted the compound's ability to induce apoptosis in cancer cell lines through the activation of caspase pathways, indicating its potential use in cancer therapy .
  • Structure-Activity Relationship (SAR) : Research on related spirocyclic compounds has provided insights into how structural modifications can enhance biological activity, paving the way for the design of more potent derivatives of 8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid.

Applications in Medicine and Industry

The unique properties of 8-Oxodispiro[3.1.36.14]decane-2-carboxylic acid make it valuable in various fields:

  • Medicinal Chemistry : It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
  • Material Science : Its distinct structure allows for innovative applications in developing new materials with specific functional properties.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Features Biological Activity/Application Reference
8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid C₁₀H₁₄O₄ 198.22 N/A Single spiro ring, oxo group at C8 Predicted pKa: 3.56
8-Oxa-1-azaspiro[4.5]decane-2-carboxylic acid hydrochloride C₉H₁₄ClNO₃ 219.67 181–184 Spiro ring with O and N heteroatoms Intermediate in peptide synthesis
Spiro[4.5]decane-2-carboxylic acid (12a) C₁₀H₁₆O₂ 168.23 Not reported Valproic acid analog Anticonvulsant activity
Bicyclo[7.1.0]decane-2-carboxylic acid C₁₂H₁₈O₂ 194.27 77–78 Bicyclic structure with cyclopropane Synthetic intermediate
Tricyclo[3.3.1.1³,⁷]decane-2-carboxylic acid hydrochloride C₁₁H₁₈ClNO₂ 231.72 Not reported Adamantane-like tricyclic structure Neurological research

Physicochemical and Functional Differences

  • Acidity: The oxo group at C8 in 8-oxo-1-oxaspiro[4.5]decane-2-carboxylic acid lowers its pKa (predicted 3.56) compared to non-oxo spirocarboxylic acids, enhancing solubility in physiological environments .
  • Bioactivity : Spiro[4.5]decane-2-carboxylic acid (12a) exhibits anticonvulsant effects, while adamantane-based tricyclic derivatives are explored for neurological applications .

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